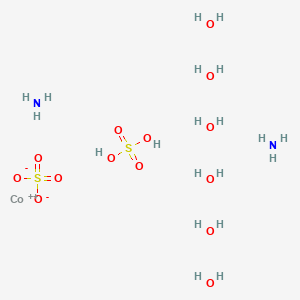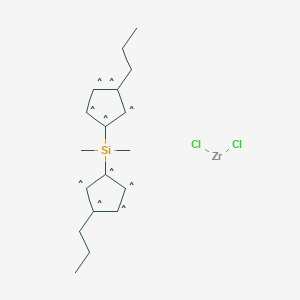
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is a chemical compound with the molecular formula C18H26Cl2SiZr. It is a member of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. This compound is known for its applications in catalysis, particularly in the polymerization of olefins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(3-N-propylcyclopentadienyl) lithium. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Zirconium oxides and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes depending on the substituent used.
科学的研究の応用
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of new materials and catalysts.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
作用機序
The mechanism by which Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating with the monomer units and enabling their insertion into the growing polymer chain. The molecular targets and pathways involved include the activation of the zirconium center and the stabilization of the transition states during the polymerization process.
類似化合物との比較
Similar Compounds
- Dimethylsilylbis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-methylcyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-ethylcyclopentadienyl)zirconium dichloride
Uniqueness
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is unique due to the presence of the N-propyl group, which can influence the electronic and steric properties of the compound. This can lead to differences in catalytic activity and selectivity compared to similar compounds with different substituents.
特性
分子式 |
C18H26Cl2SiZr |
|---|---|
分子量 |
432.6 g/mol |
InChI |
InChI=1S/C18H26Si.2ClH.Zr/c1-5-7-15-9-11-17(13-15)19(3,4)18-12-10-16(14-18)8-6-2;;;/h9-14H,5-8H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChIキー |
WTMBBVFJGDMDLO-UHFFFAOYSA-L |
正規SMILES |
CCC[C]1[CH][CH][C]([CH]1)[Si](C)(C)[C]2[CH][CH][C]([CH]2)CCC.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



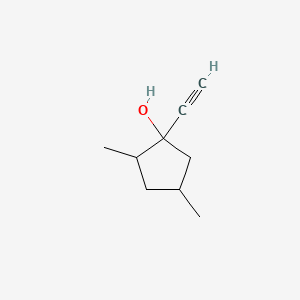

![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)


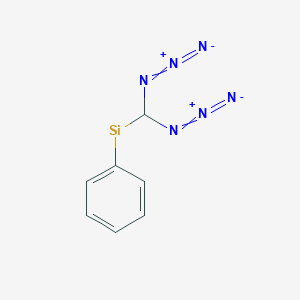
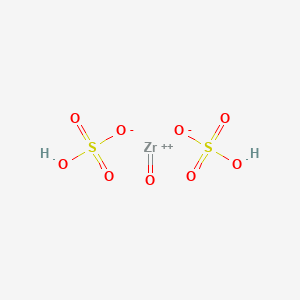
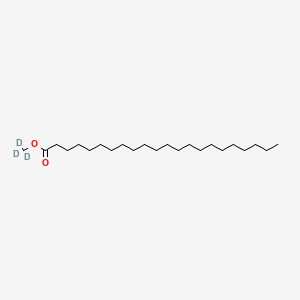
![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)


